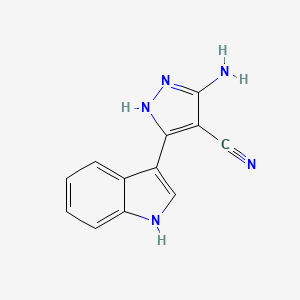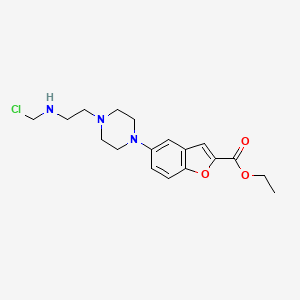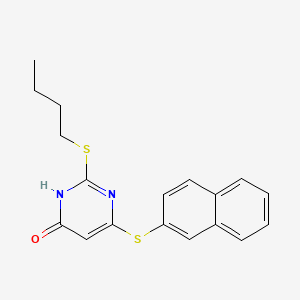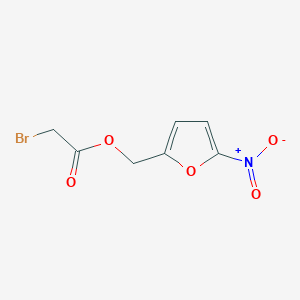![molecular formula C13H12BrClN2O2 B12908416 5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88093-99-6](/img/structure/B12908416.png)
5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and an ethyl group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of the bromobenzyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): For bromination reactions.
Sodium borohydride (NaBH4): For reduction reactions.
Palladium catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridazinones, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and ethyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
5-((4-Bromobenzyl)oxy)-2-methylbenzo[d]thiazole: Similar in structure but with a benzo[d]thiazole core.
4-((4-Bromobenzyl)oxy)-3-methoxybenzaldehyde: Contains a methoxybenzaldehyde group instead of a pyridazinone ring
Uniqueness
5-((4-Bromobenzyl)oxy)-4-chloro-2-ethylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its pyridazinone core differentiates it from other similar compounds, making it a valuable molecule for targeted research and development .
Properties
CAS No. |
88093-99-6 |
|---|---|
Molecular Formula |
C13H12BrClN2O2 |
Molecular Weight |
343.60 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H12BrClN2O2/c1-2-17-13(18)12(15)11(7-16-17)19-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
RRLCQJAPSYYLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


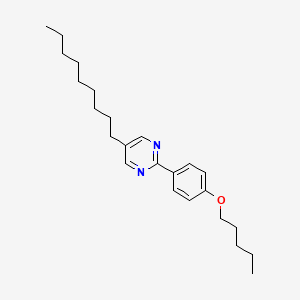
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
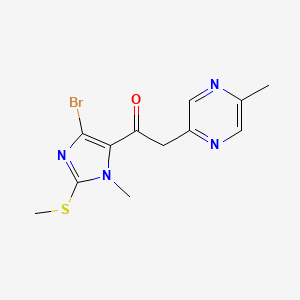
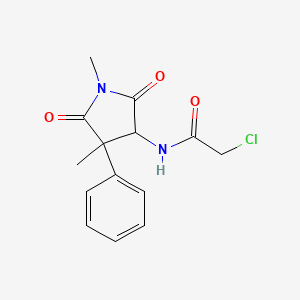
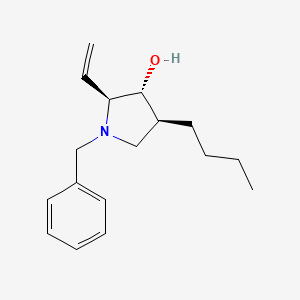
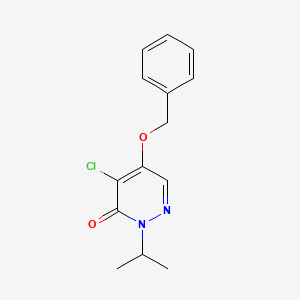
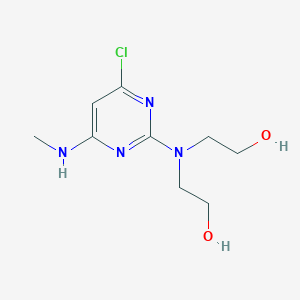
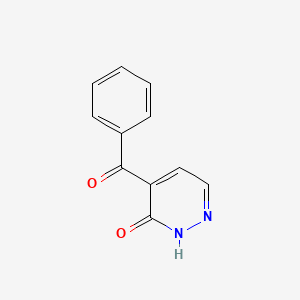
![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
